REACTION_CXSMILES
|
S(=O)(=O)(O)O.[CH3:6][O:7][C:8]1[N:13]=[C:12]([NH2:14])[CH:11]=[C:10]([O:15][CH3:16])[N:9]=1.[N+:17]([O-])([OH:19])=[O:18]>>[CH3:6][O:7][C:8]1[N:13]=[C:12]([NH2:14])[C:11]([N+:17]([O-:19])=[O:18])=[C:10]([O:15][CH3:16])[N:9]=1
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Name
|
|
Quantity
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16 mL
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Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
COC1=NC(=CC(=N1)N)OC
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Name
|
|
Quantity
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20 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting solution was stirred at ambient temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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pressure for thirty minutes
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Type
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STIRRING
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Details
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was then stirred at 50° for fifteen minutes
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Type
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TEMPERATURE
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Details
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The solution was then cooled in an ice bath to ~0° C
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Type
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FILTRATION
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Details
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The solid was collected by filtration
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Type
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WASH
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Details
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washed with water
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Type
|
CUSTOM
|
Details
|
dried in an oven at 60° C.
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Name
|
|
Type
|
product
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Smiles
|
COC1=NC(=C(C(=N1)N)[N+](=O)[O-])OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |